molecular formula C15H14O2 B142766 Acide α-méthyl-4-biphénylacétique CAS No. 6341-72-6

Acide α-méthyl-4-biphénylacétique

Numéro de catalogue: B142766
Numéro CAS: 6341-72-6
Poids moléculaire: 226.27 g/mol
Clé InChI: JALUUBQFLPUJMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support

Applications De Recherche Scientifique

Non-Steroidal Anti-Inflammatory Drug (NSAID) Metabolite

α-MBA is recognized as a metabolite of flurbiprofen, a widely used NSAID. It exhibits anti-inflammatory properties similar to its parent compound, making it relevant in pain management and inflammatory conditions. Studies have shown that α-MBA can inhibit cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis, which is crucial in inflammation pathways .

Cancer Treatment

Recent research has indicated that α-MBA may possess cytotoxic effects against various cancer cell lines. For instance, it has been studied for its potential to induce apoptosis in colon cancer cells and glioma cells, suggesting its role as a candidate for cancer therapy . The compound's mechanism may involve modulation of signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

α-MBA has been investigated for its effects on gamma-aminobutyric acid (GABA) receptors, which are vital in the central nervous system. It has been shown to interact with GABA receptor sites, potentially influencing neurotransmission and offering insights into its use for neurological disorders .

Synthesis of Pharmacologically Active Compounds

α-MBA serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects. For example, derivatives of α-MBA have been explored for their potential as selective COX inhibitors .

Research in Drug Formulation

The compound's ability to form inclusion complexes with cyclodextrins enhances its solubility and bioavailability. This characteristic is particularly useful in formulating oral drug delivery systems, improving the pharmacokinetic profiles of poorly soluble drugs .

Case Studies

Study TitleObjectiveFindings
Enhancement of 4-biphenylacetic acid bioavailabilityTo evaluate the solubility improvement via β-cyclodextrin complexationThe complex exhibited better solubility than uncomplexed drug, enhancing absorption in rat models .
Cytotoxic effects on cancer cell linesInvestigate the potential of α-MBA as an anticancer agentDemonstrated significant cytotoxicity against HT-29 colon cancer cells and U251 glioma cells .
Interaction with GABA receptorsAssess neuropharmacological implicationsInduced functional blockade at GABA receptor sites, suggesting potential for neurological applications .

Mécanisme D'action

Target of Action

Biprofen primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

As a COX-2 selective inhibitor , Biprofen works by binding to the active site of the COX-2 enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing their levels in the body.

Biochemical Pathways

The primary biochemical pathway affected by Biprofen is the arachidonic acid pathway . By inhibiting COX-2, Biprofen disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects include a reduction in inflammation, pain, and fever.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (226.27 for Biprofen ) can influence these properties.

Result of Action

The molecular and cellular effects of Biprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Biprofen can decrease the intensity of the inflammatory response and alleviate associated pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Biprofen. Factors such as pH, temperature, and the presence of other molecules can impact the drug’s effectiveness. For instance, the predicted pKa of Biprofen is 4.34 , indicating that changes in body pH could potentially affect the drug’s ionization state and, consequently, its absorption and distribution.

Activité Biologique

Alpha-Methyl-4-biphenylacetic acid (α-MBA) is a compound that has garnered attention in pharmacological research due to its association with non-steroidal anti-inflammatory drugs (NSAIDs), particularly as a metabolite of flurbiprofen. This article provides a comprehensive overview of the biological activity of α-MBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula: C15H14O2
  • Molecular Weight: 226.27 g/mol
  • CAS Number: 6341-72-6

α-MBA functions primarily through its interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response. The compound is noted for its selective inhibition of COX-2, similar to its parent compound, flurbiprofen. This selectivity is significant as it suggests potential therapeutic applications with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Inhibition of Prostaglandin Synthesis

Research indicates that α-MBA inhibits the synthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation and pain. The inhibition occurs through binding to the active sites of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins.

Anti-inflammatory Effects

α-MBA has demonstrated notable anti-inflammatory properties in various experimental models:

  • Animal Models: Studies have shown that α-MBA can reduce inflammation in rat models by decreasing paw edema induced by zymosan. This effect is attributed to its ability to inhibit NF-κB and AP-1 activation pathways independently of COX activity .
  • Cell Culture Studies: In vitro assays reveal that α-MBA reduces the viability of prostate cancer cells by inducing apoptosis via p75NTR-dependent mechanisms. This suggests potential applications in cancer therapy, particularly for solid tumors .

Cancer Treatment Potentials

A significant area of research focuses on α-MBA's potential as an adjunct therapy in cancer treatment. A study involving HT-29 colon cancer cells indicated that treatment with α-MBA resulted in decreased cell viability, suggesting its role as a cytotoxic agent against certain cancer cell lines . Additionally, its use alongside traditional chemotherapeutics may enhance therapeutic efficacy by potentiating their effects.

Pain Management

Given its NSAID-like properties, α-MBA is also being investigated for its analgesic effects. The compound's ability to selectively inhibit COX-2 while sparing COX-1 could lead to effective pain management strategies with fewer adverse effects on gastrointestinal health.

Comparative Biological Activity Table

CompoundTarget EnzymeBiological ActivityReference
Alpha-Methyl-4-biphenylacetic AcidCOX-2Anti-inflammatory, Cytotoxic , ,
FlurbiprofenCOX-1/COX-2Anti-inflammatory ,
R-Flurbiprofenγ-secretaseReduces amyloid β peptide

Propriétés

IUPAC Name

2-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALUUBQFLPUJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286408
Record name α-Methyl[1,1′-biphenyl]-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-72-6
Record name α-Methyl[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6341-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Biphenyl)propionic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6341-72-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl[1,1′-biphenyl]-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Biphenylyl)propionic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55W126F9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In usual manner, lithium diisopropylamide in tetrahydrofuran was prepared with diisopropylamine (3.2 ml, 22.6 mmol) and 1.6M n-butyllithium in hexane (14.2 ml, 22.6 mmol). ("Reagents for Organic Synthesis", 2, p. 249) To this lithium diisopropylamide in tetrahydrofuran was added dropwise 4-biphenylyl acetic acid (2.40 g, 11.3 mmol) in tetrahydrofuran at from -50° C. to -30° C. After the mixture was reacted at from -40° C. to -10° C. for 2 h, to the mixture was added dropwise methyliodide (1.77 g, 12.4 mmol) in tetrahydrofuran, then the temperature was rised at from -30° C. to room temperature in nature. After the mixture was stirred for 4 h, was added water and was adjusted at pH 2 with 3N sulfonic acid, then extracted with ether. After the ether extract was dried over, then the extract was evaporated under reduced pressure to a residue, which was chromatographed to afford 2-(4-biphenylyl)propionic acid (2.38 g, 93% yield) as white crystalline material: mp 144°-145° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.77 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Methyl-4-biphenylacetic acid
Reactant of Route 2
Reactant of Route 2
alpha-Methyl-4-biphenylacetic acid
Reactant of Route 3
alpha-Methyl-4-biphenylacetic acid
Reactant of Route 4
Reactant of Route 4
alpha-Methyl-4-biphenylacetic acid
Reactant of Route 5
Reactant of Route 5
alpha-Methyl-4-biphenylacetic acid
Reactant of Route 6
Reactant of Route 6
alpha-Methyl-4-biphenylacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.